5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFNO3S2/c1-14(20-2,10-5-3-4-6-11(10)16)9-17-22(18,19)13-8-7-12(15)21-13/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKLLRJLPONNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves multiple steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: The brominated thiophene undergoes sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Amidation: The sulfonated thiophene is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under suitable conditions to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorophenyl and methoxypropyl groups enhance its lipophilicity and membrane permeability. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2-fluorophenyl and methoxy groups in the target compound provide electron-withdrawing and electron-donating effects, respectively, which may influence binding interactions in biological systems. This contrasts with simpler alkyl chains (e.g., N-propyl) that lack aromaticity or polar groups .
- Halogen Impact : Bromine at the 5-position of thiophene is common in sulfonamides for cross-coupling reactivity, whereas chlorine in other derivatives (e.g., ) may alter pharmacokinetics.
Biological Activity
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of antibacterial research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 394.32 g/mol
- CAS Number : 160032-40-6
This compound features a thiophene ring substituted with a bromine atom and a sulfonamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl halides under suitable conditions. The use of lithium hydride (LiH) as a base has been reported to facilitate this reaction effectively, yielding the desired product with satisfactory purity and yield rates.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of related thiophene derivatives against resistant bacterial strains. Specifically, a derivative similar to this compound showed promising results against Klebsiella pneumoniae strains that produce New Delhi Metallo-β-lactamase (NDM-1).
- Minimum Inhibitory Concentration (MIC) : 0.39 μg/mL
- Minimum Bactericidal Concentration (MBC) : 0.78 μg/mL
These values indicate that the compound possesses significant potency against multi-drug resistant bacteria, making it a candidate for further development as an antibacterial agent .
The mechanism by which this compound exhibits its antibacterial activity is believed to involve:
- Hydrogen Bonding : Interactions with bacterial proteins that disrupt normal cellular functions.
- Hydrophobic Interactions : Enhancing binding affinity to bacterial targets, thereby inhibiting growth .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of thiophene derivatives:
- Study on Antibacterial Activity :
- In-Silico Studies :
Comparative Analysis of Related Compounds
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
| 5-Bromo-N-propylthiophene-2-sulfonamide | 0.45 | 0.90 | Klebsiella pneumoniae ST147 |
| 5-Bromo-N-ethylthiophene-2-sulfonamide | 0.50 | 1.00 | Klebsiella pneumoniae ST147 |
Q & A
Basic: What are the common synthetic routes for 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including Suzuki coupling for aryl-aryl bond formation and sulfonamide linkage via nucleophilic substitution. Key steps include bromination of the thiophene ring and functionalization of the methoxypropyl group. Reaction conditions (temperature, solvent polarity, and catalyst loading) are optimized using iterative Design of Experiments (DoE). For example, microwave-assisted synthesis (60°C, THF solvent, Pd catalysts) improves yield and reduces side reactions .
Basic: How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C for functional groups and substituent positions) and mass spectrometry (HRMS for molecular weight validation). X-ray crystallography (where applicable) resolves stereochemical ambiguities, as seen in related sulfonamide derivatives .
Advanced: How can researchers resolve contradictions in reported biological activities of thiophene sulfonamide derivatives?
Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Perform dose-response curves across multiple models.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Cross-validate findings with knockout studies or competitive inhibition assays .
Basic: What analytical techniques are used to assess the purity of the compound?
Purity is assessed via HPLC (≥95% purity threshold) and TLC for rapid screening. Elemental analysis (C, H, N, S) ensures stoichiometric consistency. Impurity profiling employs LC-MS to identify byproducts from incomplete bromination or sulfonamide coupling .
Advanced: What strategies are effective in optimizing reaction yields for brominated thiophene derivatives?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes at 60°C vs. 24 hours conventionally) and improves regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance intermediate stability.
- Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling for sterically hindered substrates .
Basic: What are the key structural features influencing the reactivity of this compound?
- Bromine atom : Enhances electrophilic substitution reactivity.
- Sulfonamide group : Participates in hydrogen bonding with biological targets.
- Methoxypropyl chain : Modulates lipophilicity and membrane permeability .
Advanced: How does the three-dimensional conformation of the compound affect its interaction with biological targets?
The methoxypropyl group adopts a gauche conformation, positioning the fluorophenyl ring for optimal π-π stacking with enzyme active sites (e.g., carbonic anhydrase). Molecular dynamics simulations predict that steric hindrance from the 2-fluorophenyl moiety reduces off-target binding .
Advanced: What computational methods are employed to predict the binding affinity of sulfonamide derivatives to enzymes?
- Docking studies (AutoDock Vina) model ligand-enzyme interactions.
- QM/MM simulations quantify energy contributions of key residues (e.g., Zn²⁺ coordination in carbonic anhydrase).
- Free-energy perturbation (FEP) calculates ΔΔG values for SAR-guided modifications .
Basic: What are the primary challenges in synthesizing brominated thiophene sulfonamides, and how are they addressed?
Challenges include:
- Regioselectivity : Controlled bromination using NBS/CCl₄ avoids di-substitution.
- Sulfonamide coupling : Slow addition of sulfonyl chloride minimizes dimerization.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) separates regioisomers .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced activity?
- Electron-withdrawing groups (e.g., -CF₃) at the 2-fluorophenyl position increase enzyme inhibition.
- Alkyl chain elongation (e.g., replacing methoxy with ethoxy) improves pharmacokinetics.
- Bioisosteric replacement : Substituting sulfonamide with phosphonamide maintains activity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
